molecular formula C18H26N4O3 B5555947 (1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5555947
M. Wt: 346.4 g/mol
InChI Key: GDFALNGHRGCCNO-LSDHHAIUSA-N
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Description

(1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, including the formation of the bicyclic core and the subsequent functionalization of the molecule. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

(1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[322]nonan-7-one is unique due to its bicyclic structure and specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-4-7-21-15-6-5-14(18(21)25)9-20(10-15)17(24)11-22-16(23)8-12(2)13(3)19-22/h8,14-15H,4-7,9-11H2,1-3H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFALNGHRGCCNO-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)CN3C(=O)C=C(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CN3C(=O)C=C(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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